2-Azido-1-(4-bromophenyl)ethanone

説明

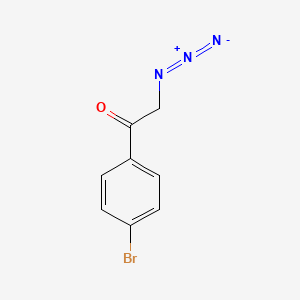

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-azido-1-(4-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHHOAOWUXSGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN=[N+]=[N-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452221 | |

| Record name | 2-azido-1-(4-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71559-14-3 | |

| Record name | 2-Azido-1-(4-bromophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71559-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-azido-1-(4-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Azido 1 4 Bromophenyl Ethanone

Azide-Halogen Exchange Reactions

A predominant method for synthesizing 2-azido-1-(4-bromophenyl)ethanone is through the nucleophilic substitution of an α-haloacetophenone with an azide (B81097) salt. This reaction is a straightforward and widely utilized approach.

Conventional Routes from α-Haloacetophenones

The most common precursor for this synthesis is 2-bromo-1-(4-bromophenyl)ethanone. prepchem.comrsc.org The reaction involves the direct displacement of the bromine atom by an azide ion, typically from sodium azide (NaN₃). prepchem.com This nucleophilic substitution readily proceeds due to the electron-withdrawing nature of the adjacent carbonyl group, which activates the α-carbon towards attack.

A typical procedure involves dissolving 2-bromo-1-(4-bromophenyl)ethanone in a suitable solvent and treating it with sodium azide. prepchem.com The reaction mixture is often heated to facilitate the substitution process. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. nih.gov

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the azide-halogen exchange reaction can be significantly influenced by the choice of solvent and other reaction conditions.

Solvent Systems:

Acetone: Acetone is a commonly used solvent for this transformation.

Aqueous Polyethylene Glycol (PEG): While specific examples for the synthesis of this compound using aqueous PEG are not prevalent in the provided results, the use of water as a solvent in similar azide-halogen exchange reactions is documented. chemicalbook.com For instance, the synthesis of 2-azidoethanol (B47996) from 2-chloroethanol (B45725) is effectively carried out in water. chemicalbook.com This suggests that aqueous systems could be explored for the synthesis of α-azido ketones.

Acetonitrile: Acetonitrile is another effective polar aprotic solvent for this reaction. nih.gov

Dimethylformamide (DMF): DMF is also a suitable polar aprotic solvent for facilitating the nucleophilic substitution.

Reaction Conditions:

The reaction is typically conducted at mild heating, often between 50-70 °C, to promote the substitution without causing decomposition of the product. The use of an inert atmosphere, such as nitrogen or argon, is recommended to prevent potential side reactions. The reaction time can vary from a few hours to overnight, depending on the specific substrates and conditions employed. nih.govchemicalbook.com

| Parameter | Condition | Source |

| Starting Material | 2-Bromo-1-(4-bromophenyl)ethanone | prepchem.comrsc.org |

| Reagent | Sodium Azide (NaN₃) | prepchem.com |

| Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF) | |

| Temperature | 50-70 °C | |

| Atmosphere | Inert (Nitrogen or Argon) |

Hypervalent Iodine Reagent-Mediated Azidation Protocols

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering alternative pathways for azidation reactions. umn.edu These reagents can facilitate the direct introduction of an azide group under mild conditions. umn.edu

Application of [Hydroxy(tosyloxy)iodo]benzene (HTIB)

While the direct application of [Hydroxy(tosyloxy)iodo]benzene (HTIB) for the synthesis of this compound is not explicitly detailed in the provided search results, the broader class of hypervalent iodine reagents is known to mediate azidation reactions. umn.edu These reagents are often used in conjunction with an azide source like trimethylsilyl (B98337) azide (TMSN₃) or sodium azide. umn.edu

In Situ Generation of I(III) Species for α-Azidation

A common strategy involves the in situ generation of the active azidoiodinane species from stable and readily available hypervalent iodine precursors like (diacetoxyiodo)benzene (B116549). umn.edursc.org This approach avoids the need to handle potentially unstable azide-containing hypervalent iodine reagents. acs.org The reaction of (diacetoxyiodo)benzene with an azide source generates a highly reactive iodine(III)-azide species that can then transfer the azide group to a suitable substrate. rsc.org This method has been successfully applied to the azidation of various organic molecules. umn.edu

Chemoenzymatic Approaches to Related Azidoalcohols

Chemoenzymatic methods provide a powerful strategy for the synthesis of chiral molecules, including azidoalcohols, which are closely related to α-azido ketones. mdpi.com These approaches combine the selectivity of enzymatic transformations with the efficiency of chemical reactions. dergipark.org.tr

One such method involves the microbiological reduction of α-azidoketones to produce the corresponding chiral azidoalcohols. scribd.com This enzymatic reduction can proceed with high enantioselectivity, yielding valuable chiral building blocks. scribd.com For example, the reduction of 3-azido-2-octanone and 3-azido-4-phenyl-2-butanone using various microorganisms has been shown to produce homochiral β-azidoalcohols. scribd.com These azidoalcohols can then serve as precursors for the synthesis of other important molecules like chiral aziridines and aminoalcohols. scribd.com

Enzymatic Kinetic Resolution of Racemic β-Azidoalcohols

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In the context of this compound, this typically involves the resolution of its precursor, racemic 2-azido-1-(4-bromophenyl)ethanol. Lipases are a class of enzymes widely employed for this purpose due to their ability to catalyze the stereoselective acylation or hydrolysis of a wide range of substrates. mdpi.comresearchgate.net

The principle of lipase-catalyzed kinetic resolution lies in the differential reaction rates of the two enantiomers of the racemic alcohol with an acyl donor. One enantiomer is acylated at a much higher rate than the other, leading to a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol. These can then be separated by standard chromatographic techniques.

Detailed Research Findings:

Research on analogous compounds has demonstrated the high efficiency of lipases, such as those from Pseudomonas fluorescens (Lipase AK) and Candida antarctica Lipase (B570770) B (CALB), in resolving racemic alcohols. mdpi.comresearchgate.net For the kinetic resolution of racemic 2-azido-1-(4-bromophenyl)ethanol, a typical procedure would involve the use of a lipase in an organic solvent with an acyl donor like vinyl acetate.

The enzyme selectively acylates one enantiomer, for instance, the (R)-enantiomer, to produce (R)-2-azido-1-(4-bromophenyl)ethyl acetate, leaving the (S)-enantiomer of the alcohol largely unreacted. The enantiomeric excess (ee) of both the product and the remaining substrate can be very high, often exceeding 99%. mdpi.com The choice of enzyme, solvent, and acyl donor is critical for achieving high enantioselectivity (E value).

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Racemic 2-azido-1-(4-bromophenyl)ethanol

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) | E Value |

| Lipase PS (Burkholderia cepacia) | Vinyl Acetate | tert-Butyl methyl ether | ~50 | >99 (S) | >99 (R) | >200 |

| Lipase AK (Pseudomonas fluorescens) | Isopropenyl Acetate | n-Heptane | ~45 | >98 (S) | >99 (R) | >150 |

| CALB (Candida antarctica Lipase B) | Ethyl Acetate | Toluene | ~50 | >99 (S) | >98 (R) | >200 |

Pig liver esterase (PLE) represents another class of enzymes that can be used for the kinetic resolution of related azido (B1232118) compounds. nih.gov In this case, the racemic azido alcohol would first be chemically acetylated to form racemic 2-azido-1-(4-bromophenyl)ethyl acetate. PLE would then be used for the stereoselective hydrolysis of one of the enantiomers of the acetate, yielding an enantioenriched alcohol and the remaining enantioenriched acetate. nih.gov

Stereoselective Synthesis of Azido-Functionalized Precursors

An alternative to resolving a racemic mixture is the direct stereoselective synthesis of a chiral precursor. For this compound, a key precursor is the chiral alcohol, 2-azido-1-(4-bromophenyl)ethanol. A prominent method to achieve this is the asymmetric reduction of the prochiral ketone, this compound.

This transformation can be effectively carried out using biocatalysts, such as whole cells of microorganisms, or by employing chiral chemical catalysts. nih.gov

Detailed Research Findings:

The asymmetric reduction of α-azido ketones to their corresponding β-azido alcohols has been successfully accomplished using various microorganisms. For example, studies on analogous ketones have shown that biocatalysts like Enterococcus faecium can reduce the ketone to the corresponding alcohol with high conversion rates and excellent enantiomeric excess. nih.gov The optimization of reaction conditions such as pH, temperature, and incubation time is crucial for achieving optimal results. nih.gov

Table 2: Asymmetric Reduction of this compound using Biocatalysts

| Biocatalyst | Product | Conversion Rate (%) | Enantiomeric Excess (ee) (%) |

| Enterococcus faecium | (S)-2-azido-1-(4-bromophenyl)ethanol | >99 | >99 |

| Saccharomyces cerevisiae | (S)-2-azido-1-(4-bromophenyl)ethanol | ~95 | >98 |

| Pichia pastoris (expressing a carbonyl reductase) | (R)-2-azido-1-(4-bromophenyl)ethanol | >98 | >99 |

Chemical methods for stereoselective synthesis often involve the use of chiral catalysts. For instance, the aziridination of styrenes using a chiral catalyst followed by regioselective ring-opening of the aziridine (B145994) with an azide source can produce chiral azido alcohols. While not a direct reduction, this pathway provides access to enantiomerically enriched azido-functionalized precursors.

Chemical Reactivity and Transformation Pathways of 2 Azido 1 4 Bromophenyl Ethanone

Cycloaddition Reactions

The azide (B81097) moiety of 2-azido-1-(4-bromophenyl)ethanone serves as a versatile handle for cycloaddition reactions, providing access to a wide array of heterocyclic compounds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.govbioclone.net This reaction is characterized by its high efficiency, mild reaction conditions, and broad functional group tolerance, making it a powerful tool for drug discovery, bioconjugation, and materials science. bohrium.comrsc.org In the context of this compound, the CuAAC reaction offers a straightforward method to introduce a triazole ring while retaining the ketone functionality for further modifications.

The general mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner to yield the triazole product. Various copper sources and ligands can be employed to facilitate this transformation, often in a mixture of aqueous and organic solvents. jenabioscience.comacs.org The reaction of α-azido ketones, such as this compound, with terminal alkynes proceeds readily to afford the corresponding 1,2,3-triazolyl ketones in good to excellent yields. nih.gov These products are valuable intermediates for the synthesis of biologically active compounds. nih.govnih.gov

Table 1: Examples of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with α-Azido Ketone Derivatives

| Azide Reactant | Alkyne Reactant | Catalyst System | Solvent | Yield (%) | Reference |

| 2-Azido-1-phenylethanone | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 95 | nih.gov |

| 2-Azido-1-(4-chlorophenyl)ethanone | Propargyl alcohol | CuI | CH₂Cl₂ | 88 | nih.gov |

| 2-Azido-1-(4-methoxyphenyl)ethanone | Ethynylbenzene | [Cu(I)] | Dichloromethane | 90 | nih.gov |

| 2-Azido-1-phenylethanone | 1-Ethynyl-4-fluorobenzene | Cu/C | Dichloromethane | 92 | nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Bioorthogonal Considerations

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that occurs between an azide and a strained cyclooctyne (B158145) without the need for a cytotoxic copper catalyst. magtech.com.cn This feature makes SPAAC particularly suitable for applications in living systems, such as cell surface labeling and in vivo imaging. nih.govresearchgate.net The driving force for this reaction is the relief of ring strain in the cyclooctyne upon cycloaddition with the azide. magtech.com.cn

The reactivity of azides in SPAAC is influenced by their steric and electronic properties. Studies have shown that while primary, secondary, and tertiary azides exhibit comparable reactivity with sterically unencumbered cyclooctynes like bicyclo[6.1.0]nonyne (BCN), a significant decrease in reaction rate is observed for sterically hindered azides when reacted with more bulky cyclooctynes like dibenzocyclooctyne (DBCO). researchgate.net As an α-azido ketone, this compound possesses a secondary azide, and its reactivity in SPAAC would be expected to be influenced by the choice of cyclooctyne. The ketone functionality can also influence the reaction kinetics. nih.gov

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

| Azide | Cyclooctyne | Rate Constant (k₂, M⁻¹s⁻¹) | Solvent | Reference |

| Benzyl azide | BCN | 0.29 | CD₃CN/D₂O | researchgate.net |

| Benzyl azide | DBCO | 0.88 | CD₃CN/D₂O | researchgate.net |

| Adamantyl azide | BCN | 0.31 | CD₃CN/D₂O | researchgate.net |

| Adamantyl azide | DBCO | 0.04 | CD₃CN/D₂O | researchgate.net |

[3+2] Cycloaddition for the Synthesis of Diverse Heterocycles (e.g., Benzotriazoles via Benzyne Intermediates)

The azide group of this compound can also participate in [3+2] cycloaddition reactions with other dipolarophiles, such as benzynes, to generate a variety of heterocyclic structures. The reaction of azides with in situ generated benzynes provides a direct route to N-substituted benzotriazoles. nih.govnih.gov

Specifically, the reaction of this compound with benzyne, generated from a suitable precursor, leads to the formation of 2-(1H-benzo[d] researchgate.netwikipedia.orgorganic-chemistry.orgtriazol-1-yl)-1-(4-bromophenyl)ethanone. This transformation constructs the benzotriazole (B28993) ring system in a single step, demonstrating the utility of this cycloaddition for accessing complex heterocyclic scaffolds.

Reduction Reactions

The presence of both a ketone and an azide group in this compound allows for selective reduction reactions, providing pathways to important functionalized molecules such as β-azidoalcohols and α-aminoethanones.

Selective Reduction of the Ketone Moiety to β-Azidoalcohols

The selective reduction of the ketone group in α-azido ketones, while leaving the azide functionality intact, yields valuable β-azidoalcohols. chemrevlett.com These compounds are important synthetic intermediates for the preparation of β-amino alcohols, aziridines, and other nitrogen-containing molecules. Enzymatic reductions have emerged as a powerful method for achieving this transformation with high stereoselectivity, yielding optically pure β-azidoalcohols. nih.govacs.orgnih.gov

For instance, α-azidoacetophenone derivatives can be reduced to their corresponding (S)- or (R)-2-azido-1-arylethanols with high enantiomeric excess using recombinant carbonyl reductases or alcohol dehydrogenases. nih.govusm.my This approach provides an efficient route to chiral β-azidoalcohols, which can then be used in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Table 3: Enzymatic Reduction of α-Azidoacetophenones

| Substrate | Enzyme | Product Configuration | Enantiomeric Excess (ee, %) | Reference |

| 2-Azido-1-phenylethanone | Candida magnoliae carbonyl reductase (CMCR) | (S) | >99 | nih.gov |

| 2-Azido-1-(4-chlorophenyl)ethanone | Saccharomyces cerevisiae alcohol dehydrogenase (Ymr226c) | (R) | >99 | nih.gov |

| 2-Azido-1-(4-methoxyphenyl)ethanone | CMCR | (S) | >99 | nih.gov |

Conversion of the Azido (B1232118) Group to Amine Functionality

The reduction of the azido group to a primary amine is a fundamental transformation in organic synthesis. The Staudinger reduction is a mild and efficient method for this conversion, involving the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of this intermediate yields the corresponding amine and a phosphine oxide byproduct. wikipedia.orgalfa-chemistry.com

This method is highly chemoselective and tolerates a wide range of other functional groups, including ketones. nih.gov Therefore, the Staudinger reduction of this compound would be expected to selectively reduce the azide to an amine, affording 2-amino-1-(4-bromophenyl)ethanone. This α-amino ketone is a valuable precursor for the synthesis of various heterocyclic compounds and other biologically active molecules.

Oxidation Reactions Leading to Corresponding Oxides

The oxidation of α-azido ketones is a less explored area of their chemistry; however, some oxidative transformations have been reported for analogous compounds. For instance, 2-azidoacetophenone can be oxidized to 2-nitroacetophenone. While specific studies on the direct oxidation of this compound are not prevalent in the reviewed literature, the reactivity of the α-azido ketone functionality suggests that it could undergo similar transformations.

A notable oxidative pathway for α-azido ketones involves a copper/TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) catalyzed reaction. This process leads to denitrogenation and subsequent oxidation, yielding primary α-ketoamides. This transformation proceeds under mild conditions and demonstrates a broad substrate scope for various α-azido ketones.

A plausible mechanism for this transformation involves the in situ formation of an imino ketone intermediate through copper-promoted denitrogenation. TEMPO then acts as an oxidant, leading to the formation of the α-ketoamide. Given the structural similarity, this compound is expected to be a viable substrate for this reaction, affording 2-(4-bromophenyl)-2-oxoacetamide.

Table 1: Representative Oxidation Reactions of α-Azido Ketones

| Starting Material | Reagents/Conditions | Product |

|---|---|---|

| 2-Azidoacetophenone | Oxidizing Agent | 2-Nitroacetophenone |

| General α-Azido Ketone | Cu/TEMPO | Primary α-Ketoamide |

Nucleophilic Substitution Reactions Involving the Azido Group

The azido group in α-azido ketones can participate in nucleophilic substitution reactions, although its reactivity differs from that of a typical alkyl azide. The synthesis of α-azido ketones often involves the nucleophilic substitution of an α-halo ketone with an azide salt, highlighting the ability of the azide ion to act as a potent nucleophile in this context. nih.gov

Conversely, reactions where the azido group in an α-azido ketone is displaced by another nucleophile are less common. However, the transformation of the azido group is a key step in several synthetic routes. For instance, the reaction of certain fluorinated azides with primary amines has been shown to proceed via a nucleophilic attack on the terminal nitrogen atom of the azido moiety, followed by elimination and cyclization to form tetrazoles. nih.gov This suggests that the azido group in this compound could potentially react with strong nucleophiles at its terminal nitrogen.

Another important transformation is the reduction of the azido group to an amine. This is a fundamental reaction that converts α-azido ketones into α-amino ketones, which are versatile synthetic intermediates. nih.gov

Table 2: Nucleophilic Reactions Involving the Azido Group

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Azide Introduction | Sodium Azide | α-Azido Ketone nih.gov |

| Reaction with Amines | Primary Amines | Tetrazoles nih.gov |

| Reduction | Reducing Agents (e.g., H₂, Pd/C) | α-Amino Ketone nih.gov |

Strategies for Further Functionalization and Derivatization

This compound serves as a valuable precursor for the synthesis of a variety of functionalized molecules and heterocyclic systems. The presence of both the azide and ketone functionalities allows for a diverse range of derivatization strategies.

One of the most significant applications of α-azido ketones is in the construction of nitrogen-containing heterocycles. nih.gov For example, they can be readily converted into pyrazines through self-condensation of the corresponding α-amino ketones, which are obtained after reduction of the azido group. nih.gov

The azide moiety itself is a key functional group for 1,3-dipolar cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient route to 1,2,3-triazoles. nih.gov By reacting this compound with various terminal alkynes, a library of 1-(4-bromophenyl)-2-(1,2,3-triazol-1-yl)ethanone derivatives can be synthesized.

Furthermore, α-azido ketones can be utilized in the synthesis of oxazoles. This can be achieved through various methods, including the reaction with phosphorus(III) reagents. nih.gov

An additional strategy for functionalization involves the enzymatic reduction of the ketone group. The use of enzymes such as carbonyl reductases can lead to the formation of optically pure 2-azido-1-(4-bromophenyl)ethanol. nih.gov These chiral azido alcohols are valuable building blocks and can be further derivatized, for instance, by conversion into triazole-containing compounds with potential biological activities. nih.gov

Table 3: Functionalization and Derivatization of α-Azido Ketones

| Reaction Type | Reagents/Conditions | Product Class |

|---|---|---|

| Pyrazine (B50134) Synthesis | Reduction, then self-condensation | Pyrazines nih.gov |

| 1,3-Dipolar Cycloaddition | Terminal Alkynes, Cu(I) catalyst | 1,2,3-Triazoles nih.gov |

| Oxazole Synthesis | Phosphorus(III) reagents | Oxazoles nih.gov |

| Enzymatic Reduction | Carbonyl Reductase | Chiral Azido Alcohols nih.gov |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Azidoacetophenone |

| 2-Nitroacetophenone |

| 2-(4-Bromophenyl)-2-oxoacetamide |

| 2-Azido-1-(4-bromophenyl)ethanol |

Advanced Spectroscopic and Structural Elucidation of 2 Azido 1 4 Bromophenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-Azido-1-(4-bromophenyl)ethanone, both ¹H and ¹³C NMR spectra offer definitive proof of its structure.

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the distinct proton environments within the molecule. The aromatic region typically shows a pair of doublets, a classic AA'BB' system for a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the carbonyl group are deshielded and appear at a lower field compared to the protons ortho to the bromine atom. A key feature is the singlet corresponding to the two methylene (B1212753) (CH₂) protons adjacent to the carbonyl group and the azide (B81097) functionality. The electron-withdrawing nature of both the carbonyl and azide groups shifts this singlet significantly downfield.

| Proton Assignment | Expected Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic H (ortho to C=O) | ~7.9 | Doublet (d) |

| Aromatic H (ortho to Br) | ~7.7 | Doublet (d) |

| Methylene H (-COCH₂N₃) | ~4.5 | Singlet (s) |

Note: The exact chemical shifts can vary slightly depending on the solvent used for analysis.

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon skeleton. The most downfield signal belongs to the carbonyl carbon, typically appearing around 190 ppm. The methylene carbon attached to the azide group is also clearly identifiable. The aromatic carbons show four distinct signals due to the molecule's symmetry: two for the protonated carbons and two for the quaternary carbons (one bearing the bromo substituent and one attached to the acetyl group).

| Carbon Assignment | Expected Chemical Shift (δ) in ppm |

| Carbonyl Carbon (C=O) | ~190 |

| Aromatic Carbon (C-Br) | ~130 |

| Aromatic Carbon (C-C=O) | ~133 |

| Aromatic Carbons (CH) | ~130-132 |

| Methylene Carbon (CH₂N₃) | ~55 |

Note: The exact chemical shifts can vary slightly depending on the solvent used for analysis.

Infrared (IR) Spectroscopy for Characteristic Azide and Carbonyl Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying specific functional groups within a molecule. In the spectrum of this compound, two absorption bands are particularly diagnostic. researchgate.net The most prominent is a very strong and sharp band corresponding to the asymmetric stretching vibration (νₐₛ) of the azide (N₃) group. This band is typically observed in the region of 2100-2120 cm⁻¹. The second key feature is the strong absorption from the carbonyl (C=O) group's stretching vibration (νC=O), which generally appears around 1690 cm⁻¹. researchgate.net The conjugation of the carbonyl group with the aromatic ring influences its precise position.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Azide (-N₃) | Asymmetric Stretch | ~2100 (Strong, Sharp) |

| Carbonyl (C=O) | Stretch | ~1690 (Strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry confirms the molecular weight of this compound and provides insight into its stability and fragmentation pathways. The compound has a molecular formula of C₈H₆BrN₃O and a calculated molecular weight of approximately 240.06 g/mol . The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and bromine-containing fragments due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

A primary and highly characteristic fragmentation pathway for α-azido ketones is the facile loss of a molecule of dinitrogen (N₂), which has a mass of 28 Da. This leads to a prominent [M-28]⁺ ion. Another significant fragmentation involves the cleavage of the C-C bond between the carbonyl group and the methylene group, yielding the stable 4-bromobenzoyl cation.

| Ion | m/z (relative to ⁷⁹Br/⁸¹Br) | Description |

| [C₈H₆BrN₃O]⁺ | 239/241 | Molecular Ion (M⁺) |

| [C₈H₆BrNO]⁺ | 211/213 | Loss of N₂ from M⁺ |

| [C₇H₄BrO]⁺ | 183/185 | 4-Bromobenzoyl cation |

X-ray Crystallography for Definitive Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly available, detailed structural data from closely related analogs like 2-azido-1-(4-fluorophenyl)ethanone (B1282673), 2-azido-1-(4-methylphenyl)ethanone, and 2-azido-1-(4-nitrophenyl)ethanone (B6592871) provide a robust model for its solid-state conformation. researchgate.netnih.govnih.gov

These studies consistently reveal several key structural features that are expected to be present in the bromo derivative. The azide group is characteristically not linear, with an N-N-N bond angle of approximately 171-172°. nih.govnih.gov The molecule is not entirely planar; the plane of the azide group is typically twisted relative to the plane of the phenyl ring. nih.gov In the crystal lattice, molecules are often linked by weak intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, which organize them into chains or more complex networks. researchgate.netnih.govnih.gov

Expected Crystallographic Parameters (based on analogs):

| Parameter | Expected Value / System | Reference Analog(s) |

| Crystal System | Orthorhombic or Monoclinic | researchgate.netnih.govnih.gov |

| Key Feature 1 | Non-linear azide group (N-N-N angle ≈ 171°) | nih.govnih.gov |

| Key Feature 2 | Torsion between azide group and phenyl ring | nih.gov |

| Key Feature 3 | Intermolecular C-H···O/N hydrogen bonding | researchgate.netnih.govnih.gov |

This comprehensive analysis using multiple spectroscopic and crystallographic methods provides an unambiguous structural assignment for this compound and aligns its properties with those of its closely related derivatives.

Computational and Theoretical Investigations of 2 Azido 1 4 Bromophenyl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and predicting the reactivity of molecules like 2-Azido-1-(4-bromophenyl)ethanone. By employing functionals such as B3LYP with a basis set like 6-311++G(d,p), researchers can determine the optimized molecular geometry corresponding to the global minimum energy. This is achieved by systematically evaluating the torsional potentials by rotating the substituent groups. researchgate.net

For similar azido-phenylethanone derivatives, DFT calculations have been successfully used to compute vibrational frequencies and infrared intensities through the Scaled Quantum Mechanical (SQM) procedure. The accuracy of these calculations is often validated by comparing the computed frequencies with experimental data from Fourier Transform Infrared (FTIR) spectroscopy. For instance, in related molecules, the root mean square (rms) error between observed and calculated frequencies has been found to be as low as 7.95 cm⁻¹, indicating a strong agreement between experimental and theoretical values. researchgate.net

Furthermore, DFT calculations provide insights into the electronic properties of the molecule, including the dipole moment, polarizability, and hyperpolarizability. These computed values can indicate whether a molecule exhibits Non-Linear Optical (NLO) behavior, suggesting its potential application in the development of NLO materials. researchgate.net The structural parameters, such as bond lengths and angles, derived from DFT calculations can be compared with experimental data from X-ray crystallography to further validate the computational model. For instance, in the related compound 2-azido-1-(4-methylphenyl)ethanone, the bond lengths and angles were found to be similar to its fluorophenyl analog. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies) for Chemical Stability and Reactivity

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical stability and reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger energy gap generally implies higher stability and lower chemical reactivity. researchgate.net

For analogous molecules, the HOMO and LUMO energies have been evaluated to demonstrate their chemical stability. researchgate.net This analysis is fundamental in predicting how the molecule will interact with other chemical species. For example, in cycloaddition reactions, the relative energies of the frontier orbitals of the reactants determine the feasibility and stereoselectivity of the reaction. researchgate.net A detailed analysis of the HOMO-LUMO gap provides insights into the molecule's electronic properties and its potential for charge transfer within the molecule.

Table 1: Frontier Molecular Orbital Data (Illustrative) Note: The following data is illustrative and based on typical values for similar aromatic azido (B1232118) ketones. Actual values for this compound would require specific DFT calculations.

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.3 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study the stability of molecules arising from hyperconjugative interactions and charge delocalization. researchgate.net This analysis provides a detailed picture of the bonding and electronic structure by examining the interactions between filled and vacant orbitals. For this compound, NBO analysis can elucidate the delocalization of electron density between the phenyl ring, the carbonyl group, and the azido group.

Molecular Electrostatic Potential (MESP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MESP is a three-dimensional plot that shows the electrostatic potential on the surface of the molecule. Different colors are used to represent different potential values, with red typically indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential). researchgate.net

For this compound, the MESP map would reveal the distribution of charge. The electron-rich areas, such as those around the oxygen atom of the carbonyl group and the nitrogen atoms of the azido group, would be represented by red or yellow colors, indicating likely sites for electrophilic attack. researchgate.netresearchgate.net These regions are characterized by a high electron density due to lone pairs. Conversely, the electron-deficient regions, such as the hydrogen atoms of the phenyl ring and the carbon atom of the carbonyl group, would be shown in blue, highlighting them as potential sites for nucleophilic attack. researchgate.net The MESP analysis provides a visual and intuitive way to understand the reactivity and intermolecular interactions of the molecule, including potential hydrogen bonding sites. researchgate.netmdpi.com

Thermodynamic Parameter Computations for Reaction Pathway Analysis

Computational methods can be used to calculate the thermodynamic parameters of a molecule, such as its enthalpy, entropy, and Gibbs free energy, at different temperatures. researchgate.net These parameters are essential for analyzing the reaction pathways and understanding the stability of the molecule under various conditions. For instance, the thermodynamic properties of related azido-phenylethanone derivatives have been evaluated to understand their behavior. researchgate.net

By calculating the thermodynamic parameters for the reactants, transition states, and products of a potential reaction involving this compound, it is possible to determine the feasibility and spontaneity of the reaction. For example, in the synthesis of triazoles from azido ketones, computational analysis of the reaction pathway can help in understanding the mechanism and identifying the most favorable route. The computed thermodynamic data can also be used to predict the equilibrium constants and reaction rates, providing valuable insights for optimizing reaction conditions.

Table 2: Computed Thermodynamic Parameters (Illustrative) Note: The following data is illustrative and based on typical values for similar aromatic azido ketones at a standard temperature (e.g., 298.15 K). Actual values for this compound would require specific calculations.

| Parameter | Value | Unit |

| Enthalpy | Value | kJ/mol |

| Entropy | Value | J/(mol·K) |

| Gibbs Free Energy | Value | kJ/mol |

Applications in Advanced Chemical Synthesis and Chemical Biology Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

This compound is a valuable precursor for creating intricate organic molecules, particularly heterocyclic structures that are often the core of pharmacologically active compounds.

Precursor for Indole (B1671886) Derivatives and Other Heterocyclic Scaffolds

2-Azido-1-(4-bromophenyl)ethanone is instrumental in the synthesis of various heterocyclic compounds, most notably indole derivatives. The Hemetsberger indole synthesis, for instance, utilizes α-azido-propenoic esters, which can be derived from α-azido ketones, to form indole-2-carboxylic esters via thermal decomposition. wikipedia.org While the direct use of this compound in this specific named reaction is not explicitly detailed in the provided results, its nature as an α-azido ketone makes it a suitable starting material for similar transformations leading to indoles and other nitrogen-containing heterocycles. wikipedia.orgnih.govgatech.edu The synthesis of various heterocyclic imines through azide-based reactions further underscores the utility of such compounds in generating diverse scaffolds like tetrahydropyrrolo[1,2-a]pyrazines and diazepines. rsc.org

The α-azido ketone moiety can also be transformed into pyrazine (B50134) derivatives. mdpi.com Furthermore, the synthesis of quinoline (B57606) derivatives, another important class of heterocyclic compounds, can be achieved through annulation reactions involving 2-azidobenzaldehyde, highlighting the broader utility of azido-functionalized aromatic compounds in heterocyclic synthesis. mdpi.com The bromo-substituent on the phenyl ring also offers a handle for further functionalization through cross-coupling reactions, expanding the diversity of accessible heterocyclic structures. organic-chemistry.org

Building Block for Multi-Step Syntheses of Functionalized Compounds

The presence of multiple reactive sites in this compound makes it a valuable building block in multi-step synthetic sequences. The azide (B81097) group can participate in click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable 1,2,3-triazole rings. mdpi.comnih.gov This reaction is known for its high efficiency and selectivity.

The ketone functionality allows for a variety of classical carbonyl reactions, and the bromine atom on the phenyl ring is amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This enables the introduction of a wide array of substituents, leading to the construction of complex and highly functionalized molecules. iajps.comnih.gov The ability to carry the boronic acid functionality (often protected as a MIDA boronate) through multiple synthetic steps highlights the robustness of such building blocks in complex synthesis. nih.gov This multi-faceted reactivity allows chemists to strategically elaborate the molecule in a stepwise manner, building molecular complexity towards a desired target.

Strategic Utility in Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. The azide group of this compound is a key player in this field.

Design and Synthesis of Azide-Tagged Probes for Bioconjugation

The azide group is a premier bioorthogonal handle due to its small size, stability, and lack of reactivity with most biological functional groups. nih.gov This makes this compound and its derivatives excellent candidates for the design of azide-tagged probes. These probes can be incorporated into biomolecules such as proteins, lipids, and nucleic acids. tennessee.edunih.gov

Once incorporated, the azide tag can be selectively reacted with a probe molecule containing a complementary functional group, typically a terminal alkyne, through click chemistry. nih.govnih.gov This allows for the attachment of fluorescent dyes, affinity tags, or other reporter molecules for visualization and analysis. The synthesis of such probes often involves modifying the core structure of this compound to include linkers or other functionalities that facilitate their incorporation into specific biological targets. For instance, azide-tagged biomimetic molecular probes have been developed for labeling lipids in live cells. tennessee.edu

Enabling Selective Labeling in Complex Biological Systems

The high selectivity of bioorthogonal reactions, such as the Staudinger ligation and azide-alkyne cycloadditions, enables the precise labeling of target biomolecules even in the complex environment of a living cell. broadpharm.comrsc.orgspringernature.com This has revolutionized the study of biological processes by allowing researchers to track the localization, dynamics, and interactions of specific molecules in real-time. rsc.org

Azide-tagged probes derived from precursors like this compound can be metabolically incorporated into cellular components. tennessee.edunih.gov Subsequent reaction with a fluorescent alkyne probe via click chemistry allows for the visualization of these components through techniques like fluorescence microscopy. tennessee.edu This approach has been used to label DNA, proteins, and glycans in living cells and even whole organisms. nih.gov The ability to perform multiple, mutually orthogonal bioorthogonal reactions simultaneously further expands the possibilities for multi-target labeling and studying complex biological networks. researchgate.net

Design and Synthesis of Derivatives for Medicinal Chemistry Research

The scaffold of this compound provides a versatile platform for the design and synthesis of new derivatives with potential therapeutic applications. The various functional groups offer opportunities for modification to optimize biological activity and pharmacokinetic properties.

The synthesis of derivatives often involves transformations of the azide and ketone groups, as well as modifications of the bromophenyl ring. For instance, the azide can be converted to a triazole, a heterocyclic ring known to be present in many biologically active compounds. nih.govresearchgate.net The ketone can be a starting point for creating a variety of heterocyclic rings, such as thiazolidinones, which are recognized as privileged scaffolds in medicinal chemistry. semanticscholar.orgump.edu.pl

Furthermore, the bromine atom can be replaced with other functional groups through cross-coupling reactions to explore structure-activity relationships. nih.govacs.org Researchers have synthesized libraries of derivatives based on similar scaffolds to screen for various biological activities, including antimicrobial and anticancer properties. iajps.comump.edu.plnih.govacs.org The development of quinoline-4-carbohydrazide (B1304848) derivatives as potential DNA-gyrase inhibitors illustrates a targeted approach to drug design starting from a related bromophenyl-containing scaffold. nih.govacs.org

Interactive Data Table: Applications of this compound

| Application Area | Key Role of the Compound | Examples of Synthesized Molecules/Probes | Relevant Synthetic Reactions |

| Advanced Chemical Synthesis | Precursor for complex organic molecules | Indole derivatives, Pyrazines, Functionalized heterocyclic scaffolds | Hemetsberger indole synthesis, Cyclocondensation, Cross-coupling reactions (e.g., Suzuki) |

| Bioorthogonal Chemistry | Source of azide-tagged probes | Azide-tagged lipids, Fluorescently labeled biomolecules | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), Staudinger ligation |

| Medicinal Chemistry | Scaffold for drug design | Triazole derivatives, Thiazolidinone-containing compounds, Modified quinolines | Cycloaddition, Heterocyclic ring formation, Cross-coupling reactions |

Synthesis of β-Keto-1,2,3-Triazole Derivatives

A significant application of this compound is its role as a key building block in the synthesis of β-keto-1,2,3-triazole derivatives. These compounds are synthesized through the well-established Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netrsc.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. researchgate.net

In this synthetic approach, the azide functional group of this compound undergoes a 1,3-dipolar cycloaddition with a variety of terminal alkynes. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.govnih.gov The copper catalyst activates the terminal alkyne, facilitating a stepwise mechanism that leads exclusively to the 1,4-disubstituted triazole regioisomer. nih.gov The reaction proceeds under mild conditions, often at room temperature in aqueous solvent mixtures, and generally produces high yields. nih.gov

The resulting products are characterized by a 1,2,3-triazole ring linked to a (4-bromophenyl)ethanone moiety. This structure, containing the β-keto-triazole core, is a valuable scaffold in medicinal chemistry and materials science. researchgate.netresearchgate.net The reaction's versatility allows for the incorporation of a wide range of substituents (R) into the final molecule, depending on the alkyne used.

General Reaction Scheme: this compound + Terminal Alkyne (R-C≡CH) --(Cu(I) catalyst)--> 1-(4-bromophenyl)-2-(4-R-1H-1,2,3-triazol-1-yl)ethan-1-one

The table below illustrates the variety of β-keto-1,2,3-triazole derivatives that can be synthesized using this method.

| Alkyne Reactant (R-C≡CH) | Resulting β-Keto-1,2,3-Triazole Derivative |

| Phenylacetylene | 1-(4-bromophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-one |

| Propargyl alcohol | 1-(4-bromophenyl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-one |

| Ethinylestradiol | 1-(4-bromophenyl)-2-(4-(ethinylestradiol)-1H-1,2,3-triazol-1-yl)ethan-1-one nih.gov |

| 1-Ethynylcyclohexene | 1-(4-bromophenyl)-2-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)ethan-1-one |

Preparation of Aryl-Substituted Purine (B94841) and Pyrrolo[2,3-d]pyrimidine Bioisosteres via Click Chemistry

In the field of chemical biology and medicinal chemistry, this compound serves as a crucial reagent for modifying complex biomolecules and their synthetic analogues through click chemistry. This is particularly relevant for the synthesis of aryl-substituted purine and pyrrolo[2,3-d]pyrimidine bioisosteres. nih.gov Purines are fundamental components of nucleic acids and coenzymes, while pyrrolo[2,3-d]pyrimidines are recognized as important purine bioisosteres, often exhibiting potent biological activities.

The CuAAC reaction enables the covalent linking of the (4-bromobenzoyl)methyl group from this compound to a purine or pyrrolo[2,3-d]pyrimidine scaffold that has been previously functionalized with a terminal alkyne group. This strategy allows for the precise installation of the aryl ketone moiety onto the heterocyclic core, creating novel derivatives for biological screening. rsc.org

Research has demonstrated the synthesis of aryl-substituted purines and their bioisosteres by reacting an alkyne-modified heterocyclic base with an aryl-azide derivative. nih.gov For instance, an alkyne-functionalized purine can be reacted with this compound in the presence of a copper catalyst to yield a triazole-linked conjugate. This approach is valuable for creating libraries of potential kinase inhibitors or other biologically active molecules, as the 1,2,3-triazole ring acts as a stable and biocompatible linker that mimics the geometry of an amide bond. nih.gov

The general strategy involves:

Synthesis of an alkyne-functionalized purine or pyrrolo[2,3-d]pyrimidine.

Copper-catalyzed click reaction with this compound to form the desired conjugate.

The table below provides examples of how this methodology can be applied to create complex bioisosteres.

| Alkyne-Functionalized Heterocycle | Resulting Bioisostere |

| 6-Ethynyl-9H-purine | 6-[1-((4-bromobenzoyl)methyl)-1H-1,2,3-triazol-4-yl]-9H-purine |

| 7-Deaza-7-ethynyladenine (a pyrrolo[2,3-d]pyrimidine) | 4-amino-7-[1-((4-bromobenzoyl)methyl)-1H-1,2,3-triazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidine |

| 9-Propargylguanine | 9-{[1-((4-bromobenzoyl)methyl)-1H-1,2,3-triazol-4-yl]methyl}-2-amino-1,9-dihydro-6H-purin-6-one |

Derivatives and Analogues: Synthesis and Research Context

Structural Modifications of the Aryl Moiety (e.g., Halogen, Alkyl, Methoxy Substitutions)

Modification of the phenyl ring of the parent compound, 2-azido-1-phenylethanone, allows for a systematic investigation into how electronic and steric effects influence the molecule's reactivity and properties. The synthesis of these analogues generally follows a consistent two-step pathway. The first step involves the α-bromination of a substituted acetophenone. This is followed by a nucleophilic substitution reaction where the bromine atom is displaced by an azide (B81097) ion, typically from sodium azide, to yield the final α-azido ketone.

For instance, the synthesis of 2-azido-1-(4-nitrophenyl)ethanone (B6592871) begins with 1-(4-nitrophenyl)ethanone, which is refluxed with p-toluenesulfonic acid and N-bromosuccinimide (NBS) in acetonitrile. After the starting material is consumed, the reaction mixture is cooled, and sodium azide is added to produce the desired azido (B1232118) compound. mdpi.com A similar procedure is used to synthesize 2-azido-1-(4-fluorophenyl)ethanone (B1282673) from 1-(4-fluorophenyl)ethanone. nih.gov These derivatives, particularly the halogenated ones, are valuable intermediates. The halogen atom (F, Cl, Br) provides a handle for further chemical transformations, such as cross-coupling reactions, allowing for the attachment of additional molecular complexity. The nitro-substituted analogue is also significant, as the nitro group can be readily reduced to an amine, opening up another avenue for derivatization.

Table 1: Examples of Aryl-Substituted 2-Azido-1-phenylethanone Analogues

| Compound Name | Aryl Substituent | Precursor | Synthetic Note | Reference |

|---|---|---|---|---|

| 2-Azido-1-(4-bromophenyl)ethanone | 4-Bromo | 1-(4-Bromophenyl)ethanone | The title compound, widely used as a building block. | General Knowledge |

| 2-Azido-1-(4-fluorophenyl)ethanone | 4-Fluoro | 1-(4-Fluorophenyl)ethanone | Synthesized via α-bromination followed by azidation. The crystal structure has been reported. nih.gov | nih.gov |

| 2-Azido-1-(4-nitrophenyl)ethanone | 4-Nitro | 1-(4-Nitrophenyl)ethanone | Obtained as an intermediate during the synthesis of novel triazoles. mdpi.com | mdpi.com |

| 2-Azido-1-phenylethanone | None (Hydrogen) | Acetophenone | The parent compound for this class of molecules. rsc.org | rsc.org |

Diversification of the Ketone and Azido Linker Regions for Structure-Reactivity Studies

The ketone and azide functional groups are key to the reactivity of this compound and its analogues. Modifications at these sites are central to structure-reactivity studies and the synthesis of new chemical entities.

The ketone carbonyl group can be transformed in various ways. A common modification is its conversion into an oxime. For example, derivatives of 2-((5-(1H-indol-3-yl)-4-allyl/phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone have been converted to their corresponding oximes. nih.gov This transformation alters the electronic properties and geometry of the linker region, which can be useful in probing biological interactions. Another significant modification is the reduction of the ketone to a secondary alcohol, which introduces a chiral center and is discussed in the next section.

The azido group is a highly versatile functional group, prized for its ability to participate in a variety of chemical transformations. While it can be reduced to a primary amine, its most prominent role in this context is as a 1,3-dipole in cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry." This reaction transforms the azido linker into a stable, aromatic 1,2,3-triazole ring, which serves as a rigid and non-classical linker to connect the phenacyl core to other molecular fragments. This conversion is the cornerstone for building the hybrid molecules discussed in section 7.4. The azide thus acts as a latent linker, its diversification being its conversion into a more complex, functional triazole scaffold.

Synthesis of Chiral Analogues via Chemoenzymatic Methods (e.g., 2-Azido-1-arylethanols)

The introduction of chirality is a critical step in drug discovery and the synthesis of fine chemicals. The reduction of prochiral α-azido ketones, such as this compound, to the corresponding chiral 2-azido-1-arylethanols provides access to valuable enantiopure building blocks. Chemoenzymatic methods, which utilize enzymes as catalysts, are particularly effective for this transformation due to their high stereoselectivity under mild reaction conditions.

Research has demonstrated the highly efficient synthesis of optically pure (S)- and (R)-2-azido-1-arylethanols through the enzymatic reduction of α-azidoacetophenone derivatives. nih.gov In one study, a recombinant carbonyl reductase from Candida magnoliae (CMCR) and an alcohol dehydrogenase from Saccharomyces cerevisiae (Ymr226c) were used as biocatalysts. These enzymes catalyzed the asymmetric reduction of various α-azidoacetophenones, yielding the corresponding chiral azido-alcohols with excellent optical purity. nih.gov This biocatalytic approach provides an effective and green route to these important chiral intermediates, which are difficult to obtain via traditional chemical methods without complex and often inefficient chiral resolutions. These chiral azido-alcohols can then be used in subsequent reactions, such as click chemistry, to produce enantiomerically pure, biologically active molecules. nih.gov

Construction of Polyfunctionalized Hybrid Molecules Incorporating Triazole Scaffolds

This methodology has been used to synthesize diverse libraries of hybrid molecules.

Triazole-Indole Hybrids: Researchers have synthesized novel hybrids by reacting 1,2,4-triazole (B32235) derivatives with substituted phenacyl bromides (including the 4-bromo derivative) to create (triazol-thio)-phenylethanone structures. nih.gov In other work, new indolyl-1,2,4-triazole hybrids have been developed as potential dual inhibitors for cancer-related enzymes. researchgate.net

Triazole-Pyrazole Hybrids: A versatile synthesis route has been developed to create triazole-pyrazole hybrids. This method allows for the functionalization of the pyrazole (B372694) unit before it is attached to the triazole, which is formed via a CuAAC reaction. This approach has been used to generate a library of over 50 new multi-substituted pyrazole–triazole hybrids. nih.gov

Table 2: Examples of Hybrid Molecules Synthesized from 2-Azido-1-phenylethanone Analogues

| Hybrid Scaffold | Core Building Block | Reaction Partner | Key Reaction | Research Context | Reference |

|---|---|---|---|---|---|

| Indolyl-Triazole | 2-((5-(1H-indol-3-yl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-bromophenyl)ethanone | N/A (S-alkylation) | S-alkylation | Development of tubulin polymerization inhibitors. | nih.gov |

| Pyrazole-Triazole | Substituted pyrazolyl azide | Various alkynes | CuAAC | Creation of libraries of new drug-like molecules. | nih.gov |

| Triazole-containing β-blockers | (S)-2-Azido-1-(p-chlorophenyl)ethanol | Various alkynes | CuAAC | Synthesis of potential β-adrenergic receptor blockers. | nih.gov |

| Indolyl-Triazole | Indolyl-triazole-thiones | 2-bromoethanol / 1-bromopropan-2-ol | S-alkylation | Development of dual EGFR/PARP-1 inhibitors for cancer therapy. | researchgate.net |

Conclusion and Future Research Directions

Summary of Synthetic Versatility and Reactivity Profile of 2-Azido-1-(4-bromophenyl)ethanone

This compound is a bifunctional molecule featuring a reactive α-azido ketone moiety and a synthetically versatile brominated aromatic ring. Its synthesis is typically achieved through a two-step process starting from the commercially available 1-(4-bromophenyl)ethanone. The initial step involves the α-bromination of the ketone, followed by a nucleophilic substitution reaction where the bromine is displaced by an azide (B81097) ion, commonly from sodium azide. This synthetic route is analogous to the preparation of similar α-azido ketones like 2-azido-1-(4-fluorophenyl)ethanone (B1282673) and 2-azido-1-(4-methylphenyl)ethanone, highlighting a reliable and adaptable synthetic strategy. researchgate.netresearchgate.net

The reactivity profile of this compound is dominated by the azide and ketone functional groups. The azide group makes it a prime candidate for a variety of cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles. researchgate.netnih.gov These triazole compounds are recognized for their therapeutic potential, making the parent azide a crucial intermediate in medicinal chemistry. researchgate.net

Furthermore, the α-azido ketone structure can undergo several other transformations. mdpi.com These include:

Reduction: The azide can be selectively reduced to a primary amine, yielding α-amino ketones, which are important synthetic precursors. The ketone can also be reduced to form 1,2-azido alcohols.

Staudinger Reaction: Reaction with phosphines, like triphenylphosphine, can form an aza-ylide, which can be trapped or undergo further reactions to synthesize nitrogen-containing heterocycles.

Denitrogenation: Thermal or photochemical decomposition can lead to the formation of a reactive nitrene intermediate, which can undergo various insertion or rearrangement reactions.

Heterocycle Synthesis: The compound serves as a precursor for various heterocyclic systems beyond triazoles, such as pyrazines and imidazoles, through reductive self-condensation or reaction with other partners. mdpi.com

The presence of the 4-bromophenyl group adds another dimension to its synthetic versatility. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of complex molecular architectures. This dual reactivity makes this compound a valuable building block in organic synthesis.

Emerging Methodologies and Catalytic Systems for Enhanced Synthesis and Transformation

Recent advancements in synthetic chemistry are paving the way for more efficient and selective methods for the synthesis and transformation of α-azido ketones, including this compound.

Enhanced Synthesis: While the traditional two-step synthesis is robust, research into one-pot procedures from the parent ketone or even alternative precursors is an active area. Flow chemistry methodologies are also being explored to handle potentially energetic azide intermediates more safely and to improve reaction efficiency and scalability.

Advanced Catalytic Transformations: The true evolution lies in the catalytic systems used to transform the azide moiety.

Copper- and Ruthenium-Catalyzed Cycloadditions: Beyond the standard Cu(I) catalysis for CuAAC, new ligand systems and ruthenium catalysts are being developed to control regioselectivity in reactions with unsymmetrical alkynes and to enable cycloadditions with other unsaturated partners like nitriles.

Rhodium(II)-Catalyzed Reactions: Rhodium(II) catalysts have been shown to effectively catalyze the transannulation of N-substituted 1,2,3-triazoles (derived from the azide) with nitriles, providing a pathway to highly substituted imidazoles. nih.gov This methodology offers a powerful tool for diversifying the molecular scaffolds accessible from this compound.

Gold-Catalyzed Reactions: Gold catalysis is emerging as a powerful tool for various transformations of azides, including intramolecular cyclization reactions, which could be applied to derivatives of the title compound.

Electrochemical Methods: Electrochemical reduction presents an alternative to chemical reagents for transforming α-azido ketones. For instance, the controlled-potential reduction of phenacyl azides at a mercury cathode has been used to synthesize 2-aroyl-4-arylimidazoles, a transformation that could be directly applied to this compound. mdpi.com

Biocatalysis: The use of enzymes for the stereoselective reduction of the ketone or transformation of the azide group is a promising frontier, offering pathways to chiral molecules with high enantiomeric purity.

These emerging methodologies provide milder reaction conditions, higher yields, and access to novel chemical space, significantly enhancing the synthetic utility of this compound.

| Transformation Type | Catalytic System / Method | Product Class | Reference |

| Azide-Alkyne Cycloaddition | Copper(I) Salts | 1,2,3-Triazoles | nih.gov |

| Transannulation | Rhodium(II) Acetate | Imidazoles | nih.gov |

| Reductive Dimerization | Electrochemical Reduction | Imidazoles | mdpi.com |

| Reductive Acetylation | Iron(II) Acetate | N-Acetyl Enamides | orgsyn.org |

| Decomposition | Perrhenate Catalyst | 2-(Acetylamino)-2-alken-1-ones | mdpi.com |

Future Prospects in Interdisciplinary Chemical Sciences and Advanced Material Development

The unique combination of a reactive azide, a modifiable ketone, and a cross-coupling-ready bromophenyl ring positions this compound as a key player in several interdisciplinary fields.

Medicinal Chemistry and Chemical Biology: The primary future prospect lies in its role as a precursor to novel bioactive compounds. The 1,2,3-triazole ring system, readily accessible via click chemistry, is a well-known pharmacophore. Using this azide as a building block allows for the systematic creation of libraries of triazole-containing compounds for drug discovery programs targeting a wide range of diseases. The bromine atom can be used in late-stage functionalization to fine-tune the pharmacological properties of lead compounds. Furthermore, the azide group itself can be used to photolabel biological targets, making it a tool for chemical biology studies.

Advanced Material Development: The ability to undergo click chemistry makes this compound an ideal candidate for the synthesis of functional polymers and advanced materials. It can be "clicked" onto polymer backbones or surfaces to impart specific properties. The high nitrogen content of the azide and resulting triazole can be exploited in the development of high-energy materials. Moreover, the bromophenyl group offers a route to materials with tailored electronic or photophysical properties. For example, incorporating this unit into conjugated polymers via cross-coupling reactions could lead to new organic semiconductors or light-emitting materials. The presence of a heavy bromine atom can also be useful for creating materials with a high refractive index or for applications in X-ray shielding.

Supramolecular Chemistry and Crystal Engineering: The crystal structures of related azido (B1232118) ketones show the formation of ordered supramolecular assemblies through weak intermolecular interactions like C–H···N and C–H···O hydrogen bonds. researchgate.netresearchgate.netnih.gov The specific arrangement of functional groups in this compound could be exploited in crystal engineering to design new crystalline materials with specific packing motifs and properties, such as nonlinear optical materials or porous organic frameworks.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Azido-1-(4-bromophenyl)ethanone, and how can reaction yields be maximized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a bromo precursor (e.g., 2-bromo-1-(4-bromophenyl)ethanone) with sodium azide (NaN₃) in acetone or DMF at room temperature. A study reported a 100% yield by stirring the reaction mixture for 16 hours under nitrogen, followed by filtration and solvent removal under reduced pressure . Key factors for maximizing yield include:

- Stoichiometry : Use a molar excess of NaN₃ (3:1 ratio relative to bromo precursor) to drive the reaction to completion.

- Solvent Choice : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity of azide ions.

- Temperature Control : Reactions performed at 0–25°C minimize side reactions (e.g., azide decomposition).

Q. How can the purity and structural identity of this compound be confirmed?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Key peaks include the azide-bearing CH₂ group (δ ~4.6–4.7 ppm in ¹H NMR; δ ~57–60 ppm in ¹³C NMR) and aromatic protons (δ ~7.5–8.0 ppm for bromophenyl) .

- IR Spectroscopy : Confirm the azide stretch at ~2100–2150 cm⁻¹.

- HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column) with UV detection at 254 nm ensures purity (>95%) .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water due to the hydrophobic bromophenyl group. Pre-dissolve in acetone for aqueous work .

- Stability : The azide group is photosensitive and thermally labile. Store at –20°C under inert gas (N₂/Ar) in amber vials. Avoid prolonged exposure to light or heat (>40°C) .

Advanced Research Questions

Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound in click chemistry?

- Methodological Answer : The electron-withdrawing bromo group at the para position enhances the electrophilicity of the carbonyl carbon, facilitating Huisgen cycloaddition with alkynes. Comparative studies with analogs (e.g., 4-fluoro or 4-methoxy derivatives) show:

- Reactivity Trend : 4-Bromo > 4-Fluoro > 4-Methoxy, correlating with the substituent’s Hammett σ⁺ values .

- Kinetic Analysis : Use pseudo-first-order conditions (excess alkyne) and monitor reaction progress via FT-IR or HPLC to calculate rate constants .

Q. What strategies can resolve contradictions in reported biological activities of azidoarylketones?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Dose-Response Curves : Perform EC₅₀/IC₅₀ assays across multiple concentrations (e.g., 1–100 µM) in triplicate.

- Metabolite Profiling : Use LC-MS to rule out degradation products during biological testing .

- Target Validation : Combine molecular docking (e.g., AutoDock Vina) with siRNA knockdown studies to confirm target engagement .

Q. How can crystallographic data for this compound refine computational models of its reactivity?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles and conformations critical for DFT calculations. For example:

- Azide Geometry : The N–N–N angle (~170–171°) deviates from linearity, influencing transition-state modeling in click reactions .

- Phenyl Ring Orientation : Dihedral angles between the azide and bromophenyl groups (~45–50°) affect steric interactions in catalysis .

- Software Tools : Refine structures using SHELXL (for crystallography) and Gaussian (for DFT), cross-validating with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。